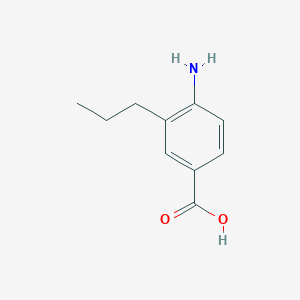
Benzoic acid, 4-amino-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-amino-3-propyl-, is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an amino group at the 4-position and a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-3-propyl-, can be achieved through several methods. One common approach involves the nitration of 3-propylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct condensation of 3-propylbenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This reaction forms the amide intermediate, which can be hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 4-amino-3-propyl-, often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-3-propyl-, undergoes various chemical reactions, including:
Oxidation: The propyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-amino-3-carboxybenzoic acid.
Reduction: 4-propylbenzoic acid.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of benzoic acid, 4-amino-3-propyl-.
Scientific Research Applications
Benzoic acid, 4-amino-3-propyl-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-3-propyl-, involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.
Benzoic acid, 3-propyl-: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.
Benzoic acid, 4-nitro-3-propyl-: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and biological activity.
Uniqueness
Benzoic acid, 4-amino-3-propyl-, is unique due to the presence of both an amino group and a propyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
194809-00-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-amino-3-propylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13) |
InChI Key |
SQFALQNEFRSZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















